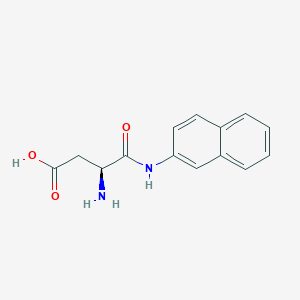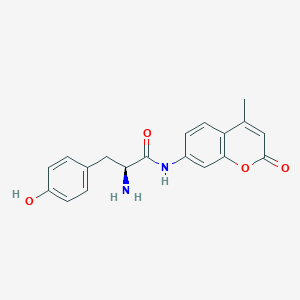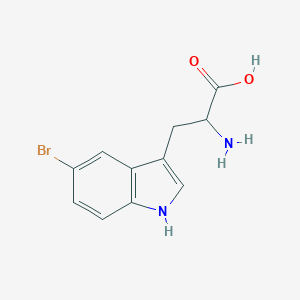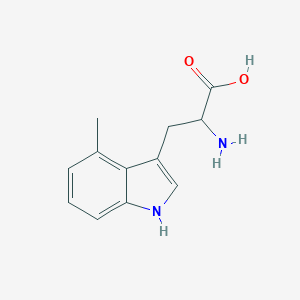
H-Orn(Z)-obzl hcl
概要
説明
H-Orn(Z)-obzl hydrochloride is a chemical compound that is often used in various scientific research applications. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group and a benzyl ester (obzl) group, which are used to protect the amino and carboxyl groups of ornithine, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(Z)-obzl hydrochloride typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is followed by the protection of the carboxyl group using the benzyl ester (obzl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of H-Orn(Z)-obzl hydrochloride involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
H-Orn(Z)-obzl hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove the protecting groups.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the free amino acid.
科学的研究の応用
H-Orn(Z)-obzl hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Utilized in studies involving the urea cycle and amino acid metabolism.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of H-Orn(Z)-obzl hydrochloride involves its role as a protected form of ornithine. The protecting groups prevent unwanted reactions during synthesis, allowing for the selective modification of the molecule. Once the desired modifications are complete, the protecting groups can be removed to yield the free amino acid, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
H-Lys(Z)-obzl hydrochloride: Similar in structure but derived from lysine instead of ornithine.
H-Arg(Z)-obzl hydrochloride: Derived from arginine and used in similar applications.
Uniqueness
H-Orn(Z)-obzl hydrochloride is unique due to its specific structure and the presence of both benzyloxycarbonyl and benzyl ester protecting groups. This combination allows for greater control during synthesis and makes it a valuable tool in peptide chemistry and other research areas.
特性
IUPAC Name |
benzyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTAHZAMYKJUFV-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCNC(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















